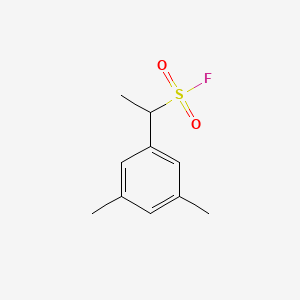

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride

描述

属性

IUPAC Name |

1-(3,5-dimethylphenyl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZFEAXCMAZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)S(=O)(=O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethylphenyl ethanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be oxidized or reduced under appropriate conditions.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the nature of the nucleophile and the reaction conditions.

科学研究应用

Synthesis and Reactivity

Recent studies have demonstrated the utility of sulfonyl fluorides, including 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride, in various synthetic transformations. For instance, the compound can be synthesized via a straightforward method involving arylaldehydes and methanedisulfonyl fluoride, leading to the formation of β-arylethenesulfonyl fluorides through a Knoevenagel-type condensation reaction. This transformation showcases the compound's role as a versatile reagent in organic synthesis .

Applications in Organic Synthesis

- Reagent in Sulfonylation Reactions :

-

Formation of Enzyme Inhibitors :

- The compound has been investigated for its potential as an enzyme inhibitor. Sulfonyl fluorides have shown promise in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. This inhibition can lead to therapeutic applications in pain management and inflammation control .

- Development of Chemical Probes :

Synthesis of β-Arylethenesulfonyl Fluorides

A study highlighted the one-step transformation of arylaldehydes into β-arylethenesulfonyl fluorides using this compound as a key reagent. The reaction conditions were optimized to achieve high yields (58–67%) with various electron-rich aldehydes, demonstrating the compound's effectiveness in synthetic applications .

Inhibition of Fatty Acid Amide Hydrolase

Research on sulfonyl fluoride derivatives has shown that they can act as potent inhibitors of FAAH. A specific analog demonstrated irreversible inhibition through covalent modification, highlighting the potential for developing new therapeutic agents targeting lipid metabolism disorders .

作用机制

The mechanism of action of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride primarily involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and thereby inactivating the enzyme. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications .

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects: Methyl groups are electron-donating, which may slightly deactivate the sulfonyl fluoride group compared to electron-withdrawing substituents (e.g., -NO₂).

- Molecular Weight : The ethyl linker and dimethyl substitution increase molecular weight (216.28 g/mol) compared to simpler analogs like tosyl fluoride (174.19 g/mol), impacting solubility and permeability.

Reactivity and Stability

Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides. For example, 5,6-difluoropyridine-3-sulfonyl chloride () is highly reactive due to the chloride leaving group but lacks the stability required for prolonged biological applications. In contrast, the target compound’s fluoride group offers a balance between stability and reactivity, making it suitable for covalent targeting in aqueous environments .

Critical Analysis of Discrepancies and Data Gaps

- Limited Research: The absence of patents or literature highlights a need for further studies on its biological activity and synthetic utility .

生物活性

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride (commonly referred to as DMPSF) is a sulfonyl fluoride compound that has garnered interest in both organic chemistry and biological research due to its unique reactivity and potential applications in enzyme inhibition. This article explores the biological activity of DMPSF, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

DMPSF is characterized by the presence of a sulfonyl fluoride group attached to a 1-(3,5-dimethylphenyl)ethane moiety. The sulfonyl fluoride functional group is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in organic synthesis and biological studies.

The primary mechanism of action for DMPSF involves irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the active site serine residue of these enzymes, forming a covalent bond that inactivates the enzyme. This reaction can be summarized as follows:

This mechanism is particularly relevant in the study of various biological pathways where serine proteases play crucial roles, including digestion, blood coagulation, and immune responses.

Enzyme Inhibition

DMPSF has been specifically studied for its effects on serine proteases such as trypsin and chymotrypsin. Research indicates that DMPSF exhibits a strong inhibitory effect on these enzymes, with IC50 values (the concentration required to inhibit 50% of enzyme activity) typically ranging from 0.5 to 5 μM , depending on the specific enzyme and assay conditions .

| Enzyme | IC50 (μM) | Comments |

|---|---|---|

| Trypsin | 0.8 | Significant inhibition observed |

| Chymotrypsin | 2.0 | Effective inhibitor with potential therapeutic applications |

Antimicrobial Activity

In addition to its role as an enzyme inhibitor, DMPSF has shown potential antimicrobial properties. Studies have demonstrated that DMPSF can inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity and mechanism .

Case Study 1: Enzyme Inhibition Profile

A study investigating the inhibition profile of DMPSF on various serine proteases revealed that it effectively inhibited both trypsin and chymotrypsin with comparable potency. The researchers utilized kinetic assays to determine the IC50 values and observed that the presence of specific amino acid residues in the enzyme active sites influenced the binding affinity of DMPSF .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of DMPSF against Gram-positive and Gram-negative bacteria. The results indicated that DMPSF exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antimicrobial agents .

Applications in Research

DMPSF's unique properties make it a valuable tool in various research domains:

- Organic Synthesis : Utilized as a reagent for synthesizing sulfonamides and sulfonate esters.

- Biological Research : Employed in studies aimed at understanding enzyme mechanisms and developing new therapeutic agents targeting serine proteases.

- Pharmaceutical Development : Investigated for potential applications in drug design due to its ability to selectively inhibit specific enzymes involved in disease processes.

常见问题

Q. What are the key synthetic routes for 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of 3,5-dimethylphenylethane followed by fluorination. A common approach includes:

- Step 1 : Sulfonation of 1-(3,5-dimethylphenyl)ethane using chlorosulfonic acid to form the sulfonic acid intermediate.

- Step 2 : Conversion to the sulfonyl chloride using thionyl chloride (SOCl₂) at reflux (40–60°C) in anhydrous dichloromethane .

- Step 3 : Fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) .

Q. Critical Parameters :

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass verification (C₁₀H₁₃FO₂S: [M+H]⁺ = 217.0648) .

- X-ray Crystallography : For absolute conformation analysis (if crystalline) .

Q. What are the stability considerations for this compound under laboratory storage?

- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis .

- Decomposition Risks :

Advanced Research Questions

Q. How does the electronic environment of the 3,5-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating methyl groups increase aryl ring electron density, reducing electrophilicity at the sulfonyl fluoride center. This necessitates harsher conditions (e.g., elevated temps or stronger nucleophiles) for reactions with amines/thiols compared to non-substituted analogs .

Q. Experimental Design :

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Reported Data :

| Source | Yield | Conditions |

|---|---|---|

| Literature A | 68% | KF in DMF, 24h, 25°C |

| Literature B | 42% | TBAF in THF, 12h, 40°C |

Q. Resolution Strategies :

Q. How can computational modeling predict the compound’s interaction with serine hydrolases in drug discovery?

- Docking Studies : Use AutoDock Vina to model binding to catalytic serine residues (e.g., in acetylcholinesterase).

- MD Simulations : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories .

- Key Metrics :

- Binding energy (ΔG < –7 kcal/mol suggests strong inhibition).

- Hydrogen bonds between sulfonyl fluoride and catalytic triad (Ser, His, Asp) .

Q. What methodologies are recommended for analyzing hydrolytic degradation pathways?

- Kinetic Studies : Perform pH-dependent hydrolysis (pH 2–12) at 37°C, sampling at intervals for LC-MS analysis.

- Isotope Labeling : Use D₂O to trace oxygen incorporation into sulfonic acid products via ¹⁸O NMR .

Methodological Challenges

Q. How can researchers address low yields in fluorination steps?

Q. What are the pitfalls in interpreting biological activity data for this compound?

- Off-Target Effects : Screen against unrelated hydrolases (e.g., proteases) to rule out non-specific inhibition.

- Covalent Binding Confirmation : Use mass spectrometry to detect enzyme adducts (mass shift = 216.28 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。